molecular formula C9H10N4 B8549717 8-Azido-5,6,7,8-tetrahydroquinoline

8-Azido-5,6,7,8-tetrahydroquinoline

Cat. No.: B8549717
M. Wt: 174.20 g/mol
InChI Key: OHRZQMSCHXLGEU-UHFFFAOYSA-N
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Description

8-Azido-5,6,7,8-tetrahydroquinoline (C₉H₁₀N₄, CAS EN300-651635) is a nitrogen-rich heterocyclic compound featuring an azide (-N₃) group at the 8-position of the partially saturated quinoline scaffold . Its synthesis typically begins with rac-5,6,7,8-tetrahydroquinolin-8-ol, which undergoes substitution to introduce the azide functionality via protocols adapted from Uenishi and Hamada . The azide group confers high reactivity, making this compound a versatile intermediate for further transformations, such as Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Derivatives

The tetrahydroquinoline core allows diverse functionalization at the 8-position. Key analogs include:

8-Hydroxy-5,6,7,8-tetrahydroquinoline (C₉H₁₁NO, CAS 14631-46-0)

8-Lithio-5,6,7,8-tetrahydroquinoline (C₉H₁₀LiN)

Table 1: Structural and Physical Properties

Property 8-Azido Derivative 8-Amino Derivative 8-Hydroxy Derivative
Molecular Formula C₉H₁₀N₄ C₉H₁₂N₂ C₉H₁₁NO
Molecular Weight 174.21 g/mol 148.21 g/mol (calc.) 149.19 g/mol
Density - - 1.179 g/cm³ (predicted)
Melting Point Not reported Yellow oil (RT) 64–65°C
Reactivity High (azide chemistry) Coordinating ligand Acid/base sensitivity

Table 2: Catalytic Performance of 8-Amino Derivative in Asymmetric Transfer Hydrogenation

Substrate Catalyst System Enantiomeric Excess (ee)
1-Aryl-3,4-dihydroisoquinoline [Ir(Cp*)(CAMPY)]Cl Up to 98% ee
1-(4-Fluorophenyl)-DHIQ [Ru(cymene)(Me-CAMPY)] 92% ee

Reactivity and Stability

  • Azide Group : Thermally unstable; prone to explosive decomposition if mishandled. Requires inert atmosphere storage .
  • Amino Group: Air-stable but sensitive to oxidation. Forms stable coordination complexes with transition metals (e.g., Ir, Ru) .
  • Hydroxy Group : Participates in hydrogen bonding and acid-base reactions. Less reactive than azide/amine in metal coordination .

Chirality and Stereochemical Control

The 8-amino derivative is synthesized as a racemate but can be resolved into enantiomers for asymmetric catalysis . In contrast, the azide precursor is typically racemic, limiting its direct use in enantioselective reactions unless chiral auxiliaries are introduced .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

8-azido-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2

InChI Key

OHRZQMSCHXLGEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (71.6 g, 0.480 mol) in CH2Cl2 (500 mL, 1.0 M) at room temperature was added triethylamine (126 mL, 0.904 mol) followed by methanesulfonyl chloride (55 mL, 0.711 mol). The resulting mixture was heated to 40° C. overnight then cooled to room temperature. The mixture was poured into water (350 mL), diluted with CH2Cl2 (350 mL), and the phases were separated. The organic phase was washed with brine (2×250 mL), dried (Na2SO4), and concentrated. The resultant oil was dissolved in DMF (570 mL), treated with sodium azide (63.1 g, 0.971 mol), and heated at 70° C. overnight. The mixture was cooled to room temperature, then evaporated and the residual slurry was poured into brine (500 mL) and extracted with ether (4×500 mL). The combined organic extracts were washed with brine (2×100 mL), dried (Na2SO4), and concentrated. The crude material was filtered through a short plug of silica gel (CH2Cl2) to provide 41.0 g (46% from 5,6,7,8-tetrahydroquinoline) of 8-azido-5,6,7,8-tetrahydroquinoline as a red oil.
Quantity
71.6 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
63.1 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five

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